L-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester
Description
L-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester is a modified amino acid derivative characterized by an L-leucine backbone esterified at the carboxyl group and functionalized at the amino group with a (4E)-5-(2-furanyl)-3-oxo-4-pentenyl substituent. This compound combines a furan ring, conjugated carbonyl groups, and a pentenyl chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .
Properties
CAS No. |
159086-00-7 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
methyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C16H23NO4/c1-12(2)11-15(16(19)20-3)17-9-8-13(18)6-7-14-5-4-10-21-14/h4-7,10,12,15,17H,8-9,11H2,1-3H3/b7-6+/t15-/m0/s1 |
InChI Key |
PKGFGZCXWHOIMD-LFAOLKIESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NCCC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CC(C)CC(C(=O)OC)NCCC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
General Preparation Strategy
The synthesis of L-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester typically involves two main stages:
- Preparation of L-leucine methyl ester hydrochloride
- N-substitution of L-leucine methyl ester with the (4E)-5-(2-furanyl)-3-oxo-4-pentenyl moiety
Preparation of L-Leucine Methyl Ester Hydrochloride
- Starting Material: L-leucine (an amino acid)
- Method: Esterification of the carboxyl group of L-leucine with methanol under acidic conditions (commonly HCl gas or HCl in methanol).
- Conditions: Reflux in methanolic HCl for several hours.
- Outcome: Formation of L-leucine methyl ester hydrochloride, a crystalline solid used as a key intermediate.
| Parameter | Details |
|---|---|
| Purity | ≥ 98% |
| Physical form | White crystalline hydrochloride |
| Molecular formula | C7H15NO2·HCl |
| CAS Number | 7517-19-3 |
| Optical rotation | +20 ± 3° (c=1 in MeOH) |
This intermediate is commercially available and widely used in peptide synthesis and pharmaceutical research.
Synthesis of the (4E)-5-(2-furanyl)-3-oxo-4-pentenyl Moiety
- This moiety is an α,β-unsaturated ketone conjugated to a furan ring.
- It can be synthesized via aldol condensation or Knoevenagel condensation between 2-furaldehyde and an appropriate β-ketoester or ketone precursor.
- Typical conditions involve base catalysis (e.g., NaOH or KOH) or acid catalysis, with control of temperature to favor the (E)-isomer.
N-Substitution of L-Leucine Methyl Ester
- Reaction Type: N-acylation or N-alkylation of the amino group of L-leucine methyl ester hydrochloride.
- Reagents: The (4E)-5-(2-furanyl)-3-oxo-4-pentenyl moiety is introduced as an acyl chloride or activated ester derivative.
- Activation Methods: Use of coupling agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation.
- Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: Reaction is often performed at 0 °C to room temperature to control selectivity and yield.
- Workup: Acidic aqueous washes to remove urea byproducts, followed by organic extraction, drying, and purification by flash chromatography.
| Step | Description |
|---|---|
| 1. Preparation of activated ester | Mix (4E)-5-(2-furanyl)-3-oxo-4-pentenoic acid with DCC and DMAP in DCM at 0 °C to room temp. |
| 2. Coupling | Add L-leucine methyl ester hydrochloride to the activated ester solution, stir for 12 h. |
| 3. Workup | Add aqueous HCl at low temperature, filter off dicyclohexylurea, wash organic layer. |
| 4. Purification | Dry organic phase, concentrate, purify by silica gel chromatography (hexane/ethyl acetate). |
This method yields the target compound as a purified product with typical yields ranging from 50% to 75% depending on conditions.
Analytical Data and Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the methyl ester, leucine backbone, and the α,β-unsaturated ketone with furan ring.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
- Optical Rotation: Confirms retention of stereochemistry at the leucine chiral center.
- Purity: Assessed by HPLC or TLC.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|
| Esterification of L-leucine | Methanol, HCl, reflux | ~90% | Produces L-leucine methyl ester HCl |
| Synthesis of furan α,β-unsaturated ketone | Aldol/Knoevenagel condensation, base catalysis | 70-85% | Produces (4E)-5-(2-furanyl)-3-oxo-4-pentenyl acid or derivative |
| Activation of acid | DCC, DMAP, DCM, 0 °C to r.t. | Quantitative | Forms activated ester intermediate |
| N-acylation with L-leucine methyl ester | Stirring 12 h, aqueous acidic workup | 50-75% | Yields target N-substituted methyl ester |
Research Findings and Considerations
- The use of DCC/DMAP coupling is a well-established method for amide bond formation in amino acid derivatives, providing good yields and selectivity.
- Controlling temperature during coupling and workup is critical to minimize side reactions such as racemization or polymerization.
- Purification by flash chromatography is essential to remove urea byproducts and unreacted starting materials.
- The stereochemistry of L-leucine is preserved throughout the synthesis, which is crucial for biological activity.
- The furan ring and α,β-unsaturated ketone moiety confer potential bioactivity, making this compound relevant in pharmaceutical and biochemical research.
Chemical Reactions Analysis
Types of Reactions
(S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic reagents like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its furan ring and amino group make it a versatile molecule for labeling and tracking in biological systems.
Medicine
In medicinal chemistry, (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, such as bioavailability and target specificity.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its furan ring provides stability and rigidity, making it suitable for high-performance materials.
Mechanism of Action
The mechanism of action of (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Amino Acid Derivatives
Acylated L-Leucine Methyl Esters
Compounds such as N-(3-cyclohexylpropionyl)-L-leucine methyl ester (6a) and N-(1-adamantylacetyl)-L-leucine methyl ester (6b) share the L-leucine methyl ester core but differ in their acyl substituents. These analogs exhibit high synthetic yields (93–98%) and distinct physical states (e.g., crystalline solids, viscous oils), suggesting that the nature of the acyl group significantly impacts crystallinity and stability. The target compound’s furanyl-oxo-pentenyl substituent introduces π-π interactions (via the aromatic furan) and hydrogen-bonding capacity (via the ketone), which may enhance receptor binding compared to aliphatic or adamantane-based acyl groups .
L-Phenylalanine, N-(3’-Oxo-5’-α-Furylpent-4-en-1-yl)-, Butyl Ester (CAS 159086-03-0)
This compound replaces L-leucine with L-phenylalanine and uses a butyl ester instead of methyl. The furanyl-oxo-pentenyl chain is structurally analogous to the target compound, but the phenylalanine backbone introduces aromatic bulk. Such substitutions highlight the tunability of pharmacokinetic properties in this class .
N-[3-Methoxy-5-Oxo-4-Phenyl-2(5H)-Furylidene-Phenylacetyl]-L-Leucine Methyl Ester (CAS 22149-30-0)
This analog features a phenyl-substituted furan ring and a methoxy group, differing from the target compound’s simpler furan and ketone motifs. The absence of a conjugated enone system in the target compound may favor different electronic interactions .
Functional Group Comparisons
Esterification Effects
L-Leucine methyl ester derivatives (e.g., in ) demonstrate that esterification enhances volatility and antennal responsiveness in insects, suggesting utility in pheromone or attractant design. The target compound’s methyl ester group may similarly improve bioavailability or vapor pressure compared to free carboxylic acids .
Furan-Containing Compounds
Ranitidine and its impurities () feature furan rings linked to thioether or sulfoxide groups. While ranitidine’s furan mediates H2 receptor antagonism, the target compound’s furan may engage in hydrogen bonding or π-stacking, depending on the biological target. Notably, ranitidine-related compounds with sulfinyl groups (e.g., USP Ranitidine Related Compound C) show altered stability, suggesting that the target compound’s oxo-pentenyl chain could influence oxidative susceptibility .
Characterization
1H NMR and ESI-MS are standard for confirming structures of leucine derivatives (). For the target compound, key diagnostic signals would include the furan protons (δ 6.3–7.4 ppm), methyl ester (δ 3.6–3.8 ppm), and enone protons (δ 5.5–6.5 ppm). Chromatographic purity testing, as applied to ranitidine (), would be critical for quality control .
Data Tables
Table 1: Structural Comparison of L-Leucine Derivatives
Biological Activity
L-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester is a compound that has garnered attention for its potential biological activities, particularly in the context of amino acid signaling and immune response modulation. This article synthesizes current research findings on its biological activity, including mechanisms of action, case studies, and relevant data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₆H₂₃NO₄
- Chemical Structure : Chemical Structure
This structure includes a leucine backbone modified with a furan-containing side chain, which may influence its biological properties.
1. Amino Acid Signaling
L-Leucine is known to play a crucial role in the regulation of the mTOR (mechanistic target of rapamycin) signaling pathway. Research indicates that L-leucine activates mTOR signaling, which is essential for protein synthesis and cell growth. In adipocytes, L-leucine mediates phosphorylation of the translational repressor eIF-4E binding protein-I (4E-BP1), thereby promoting protein translation and cellular proliferation .
2. Immune Modulation
Studies have shown that L-Leucine and its derivatives can affect immune cell function. For instance, L-Leucine methyl ester (Leu-Leu-OMe) has been observed to be incorporated into lymphocytes via a unique transport mechanism. This incorporation enhances the cytotoxicity of lymphocytes by selectively inhibiting dipeptidyl peptidase I (DPPI), which is crucial for the activation of cytotoxic T cells . The selective uptake mechanism for dipeptides suggests potential therapeutic applications in immunotherapy.
Case Study 1: mTOR Activation in Muscle Cells
In a controlled study examining the effects of L-Leucine on muscle cells, it was found that supplementation led to significant increases in muscle protein synthesis. The study highlighted that L-Leucine's ability to activate mTOR signaling was directly correlated with enhanced muscle hypertrophy in response to resistance training .
Case Study 2: Immune Response Enhancement
Another study focused on the impact of Leu-Leu-OMe on natural killer (NK) cells demonstrated that this compound could enhance NK cell cytotoxicity against tumor cells. The selective inhibition of DPPI was linked to increased NK cell activity, suggesting a novel approach for cancer immunotherapy using leucine derivatives .
Table 1: Comparison of Biological Activities of Leucine Derivatives
Q & A
Q. Methodological Answer :
- Stepwise Condensation : Use a protected L-leucine methyl ester to react with a furan-containing α,β-unsaturated ketone (e.g., 5-(2-furanyl)-3-oxo-4-pentenal) under mild acidic conditions to form the N-substituted product. Protect the amine with tert-butoxycarbonyl (Boc) to avoid side reactions .
- Stereochemical Control : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) during the ketone coupling step to ensure retention of the (4E) configuration. Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using NOESY NMR .
Advanced: How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cell lines?
Q. Methodological Answer :
- Mechanistic Context : Cytotoxicity may vary due to cell-specific lysosomal enzyme activity. For example, monocytes convert L-leucine methyl ester derivatives into dipeptide toxins (e.g., Leu-Leu-OMe) via lysosomal enzymes, which selectively eliminate natural killer (NK) cells .
- Experimental Design :
Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Q. Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (220–280 nm) using a C18 column and acetonitrile/water gradient to assess purity. Compare retention times with USP reference standards for furan-containing analogs .
- Spectroscopy :
- NMR : 1H and 13C NMR to confirm the (4E) geometry of the pentenyl chain and furan substitution. Key signals: δ 6.5–7.5 ppm (furan protons), δ 5.5–6.0 ppm (α,β-unsaturated ketone protons) .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) to verify molecular formula (C17H23NO5) and detect trace impurities .
Advanced: How can researchers investigate the compound’s interaction with NMDA receptors, given structural similarities to other leucine derivatives?
Q. Methodological Answer :
- In Silico Modeling : Perform molecular docking studies using NMDA receptor crystal structures (PDB: 2A5S) to predict binding sites. Focus on the furan and ketone moieties’ electrostatic interactions with the receptor’s glycine-binding subunit .
- Functional Assays :
Basic: What protocols ensure stability of the furan ring during storage and experimental use?
Q. Methodological Answer :
- Storage Conditions : Store in airtight, light-resistant containers under nitrogen at –20°C to prevent oxidation of the furan ring.
- Stability Testing : Monitor degradation via LC-MS over 30 days under varying conditions (pH 4–9, 25–37°C). Use USP guidelines for related furan-containing pharmaceuticals (e.g., ranitidine) to validate stability .
Advanced: How can researchers address discrepancies in enzymatic hydrolysis rates observed in different biological matrices?
Q. Methodological Answer :
- Matrix-Specific Enzymes : The compound’s methyl ester group is hydrolyzed by carboxylesterases, which vary in activity across tissues.
- Experimental Workflow :
Basic: What are the critical parameters for optimizing yield in large-scale synthesis?
Q. Methodological Answer :
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to minimize ester hydrolysis during coupling reactions.
- Catalyst Screening : Test Pd-catalyzed cross-coupling for furan introduction or enzymatic catalysis (e.g., lipases) for stereoselective ester formation .
Advanced: How can computational methods predict the compound’s metabolic fate in vivo?
Q. Methodological Answer :
- QSAR Modeling : Use Quantitative Structure-Activity Relationship (QSAR) tools to predict cytochrome P450-mediated oxidation sites, focusing on the furan and ketone groups.
- In Vitro Validation : Incubate with human liver microsomes and identify metabolites via UPLC-QTOF-MS. Compare results with predicted pathways .
Basic: What strategies mitigate interference from the furan ring in fluorescence-based assays?
Q. Methodological Answer :
- Quenching Control : Use fluorescence quenchers (e.g., acrylamide) to distinguish signal interference from the furan’s autofluorescence.
- Alternative Probes : Replace fluorescein derivatives with near-infrared dyes (e.g., Cy5) to avoid spectral overlap .
Advanced: How can researchers validate the compound’s role in modulating lysosomal enzyme activity without off-target effects?
Q. Methodological Answer :
- Knockout Models : Use CRISPR-Cas9 to generate lysosomal enzyme-deficient cell lines (e.g., cathepsin B/L knockout) and compare the compound’s cytotoxicity .
- Activity-Based Probes : Co-treat with fluorescently tagged dipeptide methyl esters (e.g., Leu-Leu-OMe-Cy3) to track lysosomal processing in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
